molecular formula C16H18N2 B112145 1-Biphenyl-4-yl-piperazine CAS No. 180698-19-5

1-Biphenyl-4-yl-piperazine

Cat. No. B112145
CAS RN: 180698-19-5
M. Wt: 238.33 g/mol
InChI Key: OAKBDDKEEOAXNV-UHFFFAOYSA-N
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Description

1-Biphenyl-4-yl-piperazine is an organic compound with the molecular formula C16H18N2 . It has a molecular weight of 238.33 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, such as 1-Biphenyl-4-yl-piperazine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Biphenyl-4-yl-piperazine is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Piperazine derivatives, including 1-Biphenyl-4-yl-piperazine, have been synthesized through various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

1-Biphenyl-4-yl-piperazine is a solid substance . It has a molecular weight of 238.33 and its InChI code is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 .

Scientific Research Applications

Pharmacology: Kinase Inhibitors and Receptor Modulators

1-Biphenyl-4-yl-piperazine: is a compound that has found applications in pharmacology, particularly as a structural component in kinase inhibitors and receptor modulators . The piperazine moiety, a common feature in this compound, is known for its ability to improve the physicochemical properties of drugs, aiding in the optimization of pharmacokinetic profiles. This includes enhancing water solubility and bioavailability, which are crucial for effective drug action.

Neuroscience: Histamine and Sigma-1 Receptor Antagonists

In neuroscience, 1-Biphenyl-4-yl-piperazine derivatives have been explored for their potential as histamine H3 and sigma-1 receptor antagonists . These receptors are involved in various neurological functions, and antagonists can have therapeutic applications in conditions like pain, cognitive disorders, and depression. The structural flexibility provided by the piperazine ring is advantageous in designing compounds with high affinity and selectivity for these receptors.

Biochemistry: Enzyme Interaction and Drug Design

The biochemical applications of 1-Biphenyl-4-yl-piperazine are significant in the context of enzyme interactions and drug design . The compound’s ability to serve as a scaffold for pharmacophoric groups allows it to interact effectively with target macromolecules, which is a critical aspect of drug discovery and development.

Materials Science: Organic Synthesis and Compound Modification

1-Biphenyl-4-yl-piperazine: is also relevant in materials science, where it is used in organic synthesis and compound modification . Its structural properties enable it to be a precursor in various synthetic pathways, leading to the creation of new materials with desired physical and chemical characteristics.

Analytical Chemistry: Chemical Characterization and Quality Control

In analytical chemistry, 1-Biphenyl-4-yl-piperazine is utilized for chemical characterization and quality control purposes . Its well-defined structure and properties make it a suitable standard for analytical methods, helping in the identification and quantification of compounds.

Environmental Science: Antimicrobial Activity and Enoyl-ACP Reductase Inhibition

Lastly, in environmental science, derivatives of 1-Biphenyl-4-yl-piperazine have been studied for their antimicrobial activity, particularly as probable enoyl-ACP reductase inhibitors . This enzyme is crucial in fatty acid biosynthesis in bacteria, and inhibiting it can lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance.

Mechanism of Action

Target of Action

1-Biphenyl-4-yl-piperazine primarily targets the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . The H3R is a histamine receptor that plays a significant role in the release of neurotransmitters such as dopamine and serotonin. The σ1R is a chaperone protein at the endoplasmic reticulum, which modulates calcium signaling through the IP3 receptor .

Mode of Action

1-Biphenyl-4-yl-piperazine interacts with both the H3R and σ1R. It has been found to have a high affinity towards σ1R, particularly when the piperidine moiety is a fundamental part of the molecule . This interaction leads to changes in the activity of these receptors, influencing the release of neurotransmitters and modulating calcium signaling .

Biochemical Pathways

The interaction of 1-Biphenyl-4-yl-piperazine with H3R and σ1R affects various biochemical pathways. By antagonizing the H3R, it can influence the release of neurotransmitters, potentially affecting pathways related to cognition and pain perception . Its interaction with σ1R can modulate calcium signaling, which is crucial for various cellular functions .

Pharmacokinetics

They are also known to be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion . Furthermore, they have been found to inhibit several cytochrome P450 enzymes, which play a key role in drug metabolism .

Result of Action

The molecular and cellular effects of 1-Biphenyl-4-yl-piperazine’s action are primarily related to its interaction with H3R and σ1R. By antagonizing these receptors, it can influence neurotransmitter release and calcium signaling, potentially leading to effects such as antinociception

Action Environment

The action, efficacy, and stability of 1-Biphenyl-4-yl-piperazine can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism, particularly if they are substrates or inhibitors of the same cytochrome P450 enzymes .

Safety and Hazards

The safety information for 1-Biphenyl-4-yl-piperazine includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Biphenyl-4-yl-piperazine are not mentioned in the search results, piperazine derivatives in general are a topic of ongoing research due to their wide range of biological activities . They are being explored for potential therapeutic applications in various fields of medicine .

properties

IUPAC Name

1-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDDKEEOAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370763
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-4-yl-piperazine

CAS RN

180698-19-5
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180698-19-5
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Synthesis routes and methods

Procedure details

A suspension of 12.45 g (0.037 mol) of 1-benzyl-4-biphenyl-4-yl-piperazine and 4 g of palladium hydroxide in 360 ml of methanol is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi. The catalyst is separated off and the filtrate is evaporated down.
Name
1-benzyl-4-biphenyl-4-yl-piperazine
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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